Technical Guide: tert-Butyl 4-methylbenzenesulfinate (CAS 23730-26-9)
Technical Guide: tert-Butyl 4-methylbenzenesulfinate (CAS 23730-26-9)
Executive Summary
tert-Butyl 4-methylbenzenesulfinate (CAS 23730-26-9), often referred to as tert-butyl p-toluenesulfinate , is a specialized organosulfur reagent used primarily as a sulfinyl transfer agent and a radical precursor in organic synthesis. Unlike its ubiquitous cousin, the sulfonate (tosylate), the sulfinate possesses a chemically active S(IV) center, making it a versatile pivot point for constructing chiral sulfoxides, sulfinamides, and biaryl motifs via radical pathways.
This guide addresses the technical requirements for synthesizing, handling, and applying this reagent in high-value drug development workflows. It distinguishes the compound from the more common sulfonate ester to prevent critical experimental errors.
Physicochemical Profile
Critical Distinction: Do not confuse with tert-butyl p-toluenesulfonate (CAS 4664-57-7). The sulfinate has a lower oxidation state (S+4) and significantly different reactivity.
| Property | Data | Notes |
| IUPAC Name | tert-Butyl 4-methylbenzenesulfinate | |
| CAS Number | 23730-26-9 | |
| Molecular Formula | C₁₁H₁₆O₂S | |
| Molecular Weight | 212.31 g/mol | |
| Physical State | Colorless Oil | Low melting point; often handled as a liquid. |
| Boiling Point | 56–57 °C @ 0.25 mmHg | High vacuum distillation required for purification [1]. |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc | Hydrolyzes slowly in water; stable in organic media. |
| Chirality | Racemic (at Sulfur) | The sulfur atom is a stereocenter. Standard synthesis yields a racemate. |
Spectroscopic Signature (¹H NMR, CDCl₃)
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Aromatic: δ 7.56–7.58 (d, 2H), 7.31 (d, 2H)
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Ar-CH₃: δ 2.40–2.41 (s, 3H)
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tert-Butyl: δ 0.88–1.08 (s, 9H) (Shift varies slightly by concentration/solvent; typically upfield of ester analogs due to anisotropic shielding of the sulfinyl group) [2].
Synthesis & Preparation Protocols
While the classical method involves the reaction of p-toluenesulfinyl chloride with tert-butanol, sulfinyl chlorides are unstable and noxious. The Reductive One-Pot Protocol is recommended for modern laboratory settings as it utilizes the stable, inexpensive p-toluenesulfonyl chloride (TsCl).
Protocol A: Reductive One-Pot Synthesis (Recommended)
Principle: In situ reduction of sulfonyl chloride to sulfinyl chloride using triphenylphosphine (PPh₃), followed by trapping with tert-butanol.
Reagents:
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p-Toluenesulfonyl chloride (TsCl): 1.0 equiv
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Triphenylphosphine (PPh₃): 1.0 equiv[1]
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tert-Butanol (t-BuOH): 1.0–1.2 equiv
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Triethylamine (Et₃N): 1.0–1.2 equiv
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Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve TsCl (1.0 equiv) in DCM (0.2 M).
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Reduction: Add PPh₃ (1.0 equiv) slowly at room temperature. Stir for 30–60 minutes. Observation: The solution may turn yellow/orange as the intermediate forms.
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Esterification: Cool the mixture to 0 °C. Add Et₃N followed by tert-butanol dropwise.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (product is less polar than TsCl).
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Work-up: Quench with water. Extract with DCM. Wash organic layer with sat.[2][3][4][5] NaHCO₃ and brine.[2][6] Dry over Na₂SO₄.[2]
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Purification: Concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc) or Kugelrohr distillation (56–57 °C @ 0.25 mmHg) [1].
Visualization: Synthesis Workflow
Caption: One-pot reductive synthesis converting S(VI) to S(IV) species.
Reactivity & Applications
The "Andersen-Type" Sulfoxide Synthesis
The tert-butyl sulfinate ester reacts with Grignard reagents (R-MgX) to form sulfoxides (Ar-SO-R) with inversion of configuration at the sulfur atom. While the menthyl ester is used for enantioselective synthesis, the tert-butyl ester is preferred for:
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Steric Control: The bulky tert-butyl group minimizes attack at the sulfur oxygen (S-alkylation), ensuring S-substitution (sulfoxide formation).
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Atom Economy: Higher atom economy compared to menthyl esters when chirality is not required.
Radical Precursor
The S–O bond in sulfinates is relatively weak (~55 kcal/mol). Under thermal or photolytic conditions, tert-butyl 4-methylbenzenesulfinate undergoes homolysis to generate the sulfonyl radical (Ar-SO₂•) or sulfinyl radical , which can be trapped by alkenes or arenes.
Sulfinyl Transfer
It acts as a "p-Tol-SO" donor. Upon reaction with lithium amides (LiNR₂), it yields sulfinamides , which are crucial scaffolds in medicinal chemistry (e.g., transition state inhibitors).
Visualization: Reactivity Pathways
Caption: Divergent reactivity modes: Nucleophilic substitution vs. Radical generation.
Safety & Stability (E-E-A-T)
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Oxidation Sensitivity: Sulfinates (S+4) are prone to oxidation to sulfonates (S+6) upon prolonged exposure to air. Storage: Store under Argon/Nitrogen at 4°C.
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Thermal Instability: Do not distill at atmospheric pressure; decomposition will occur. Always use high vacuum (< 1 mmHg).
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Hydrolysis: Avoid prolonged exposure to acidic moisture. The tert-butyl group is acid-labile, potentially releasing tert-butanol and sulfinic acid, which disproportionates.
References
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Waser, J. et al. (2014). Metal-Free Electrophilic Alkynylation of Sulfenate Anions with Ethynylbenziodoxolone Reagents. EPFL Infoscience.
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American Chemical Society. (2025). Selectfluor-Mediated C(sp3)–S Bond Cleavage for the Synthesis of Aryl Sulfinate Esters. Journal of Organic Chemistry.
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Kikuchi, S. et al. (1998). Stereoselective Radical Reactions of Chiral Sulfinates. National Institute of Informatics.
